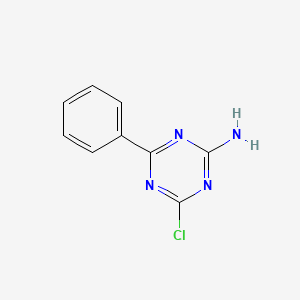

4-Chloro-6-phenyl-1,3,5-triazin-2-amine

Beschreibung

Contextualization within the Field of Triazine Chemistry

The 1,3,5-triazine (B166579), or s-triazine, ring is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. wikipedia.orgnih.govtaylorandfrancis.com This core structure is a "privileged" scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov The electron-deficient nature of the triazine ring, a consequence of the three nitrogen atoms, makes it susceptible to nucleophilic substitution reactions, a key feature exploited in the synthesis of a vast array of derivatives. nih.govnih.govmdpi.com

The starting point for many of these syntheses is the commercially available and inexpensive 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. nih.govresearchgate.net The three chlorine atoms on cyanuric chloride exhibit different reactivities, allowing for sequential and controlled substitution by various nucleophiles. nih.govresearchgate.netmdpi.com This stepwise substitution enables the precise construction of asymmetrically substituted triazines, such as 4-Chloro-6-phenyl-1,3,5-triazin-2-amine. researchgate.net The synthesis of this specific compound typically involves the sequential reaction of cyanuric chloride with a phenyl-containing nucleophile and ammonia (B1221849) or an amine source. researchgate.net

The properties of this compound are a direct result of its constituent parts. The triazine ring provides a rigid framework, while the phenyl group introduces aromatic character and potential for π-stacking interactions. The amine group can act as a hydrogen bond donor and a nucleophile, and the reactive chlorine atom serves as a handle for further functionalization through additional nucleophilic substitution reactions. nih.gov This combination of features makes it a valuable intermediate for creating more complex molecules with diverse applications.

Historical Overview of 1,3,5-Triazine Derivative Research

Research into 1,3,5-triazine derivatives has a long and rich history, with the symmetrical isomer, 1,3,5-triazine, being one of the oldest known organic compounds. researchgate.net The journey began with the synthesis of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) in the 19th century. A significant milestone in the field was the development of the Pinner triazine synthesis, named after Adolf Pinner, which involves the reaction of an alkyl or aryl amidine with phosgene. wikipedia.org

The 20th century saw a surge in research on triazine derivatives, largely driven by the discovery of their potent biological activities. A pivotal moment was the discovery of the herbicidal properties of triazines, leading to the development of widely used agricultural chemicals like atrazine (B1667683) and simazine. wikipedia.orgwikipedia.org This discovery spurred extensive investigation into the synthesis and structure-activity relationships of a vast number of triazine analogs.

The versatility of cyanuric chloride as a starting material has been a cornerstone of triazine chemistry. nih.govresearchgate.net The ability to sequentially replace its chlorine atoms with different nucleophiles at varying temperatures has allowed chemists to create a vast library of substituted triazines. nih.govresearchgate.net This has been instrumental in the development of reactive dyes, where the triazine core acts as a linker to covalently bind chromophores to cellulose (B213188) fibers. wikipedia.org Over the years, the research focus has expanded beyond agrochemicals and dyes to include pharmaceuticals, polymers, and materials science. nih.govnih.govrsc.org

Contemporary Academic Research Trajectories for this compound

Current academic research continues to explore the potential of this compound and related triazine derivatives in a variety of cutting-edge applications. The inherent biological activity of the triazine core remains a major focus, with ongoing efforts to develop novel therapeutic agents. nih.govcolab.ws Researchers are designing and synthesizing new derivatives with potential applications as anticancer, antiviral, antibacterial, and antifungal agents. nih.govresearchgate.net For instance, studies have shown that certain 1,3,5-triazine derivatives exhibit promising anticancer activity. mdpi.comnih.gov

In the realm of materials science, triazine-based compounds are being investigated for their use in the development of advanced materials. This includes their application in the synthesis of functionalized polymers and as components in photo- and electroluminescent materials. rsc.org The rigid and planar structure of the triazine ring, combined with the ability to introduce various functional groups, makes it an attractive building block for creating materials with specific optical and electronic properties. rsc.org

Furthermore, the reactivity of the chlorine atom in this compound makes it a valuable intermediate in organic synthesis. It serves as a scaffold for the construction of more complex molecules through further nucleophilic substitution reactions. nih.gov This allows for the creation of diverse molecular architectures with potential applications in various fields, from medicinal chemistry to materials science. The ongoing research into this compound and its analogs continues to uncover new possibilities and applications, highlighting the enduring importance of the 1,3,5-triazine scaffold in modern chemistry.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 3842-53-3 | sigmaaldrich.com |

| Molecular Formula | C₉H₇ClN₄ | sigmaaldrich.comuni.lu |

| Molecular Weight | 206.63 g/mol | sigmaaldrich.com |

| InChI Key | UTSOANOTPZSYJK-UHFFFAOYSA-N | sigmaaldrich.com |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N | uni.lu |

| Melting Point | 212-216 °C | sigmaaldrich.com |

Table 2: Related Triazine Compounds and their Significance

| Compound Name | Key Features & Significance | Source(s) |

| 1,3,5-Triazine | The parent heterocyclic aromatic ring of the s-triazine family. | wikipedia.org |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | A key, inexpensive starting material for the synthesis of many triazine derivatives due to its reactive chlorine atoms. | nih.govresearchgate.net |

| Melamine | A well-known triazine derivative used in the production of commercial resins. | wikipedia.org |

| Atrazine | A widely used triazine herbicide. | wikipedia.orgwikipedia.org |

| Simazine | Another important triazine herbicide. | wikipedia.org |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | A derivative used in ester synthesis and as a coupling reagent. | mdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-phenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSOANOTPZSYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274642 | |

| Record name | 4-chloro-6-phenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3842-53-3 | |

| Record name | 4-chloro-6-phenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3842-53-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Chloro 6 Phenyl 1,3,5 Triazin 2 Amine and Its Derivatives

Precursor Chemistry: Cyanuric Chloride-Based Approaches

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands as the most pivotal starting material for the synthesis of substituted 1,3,5-triazine (B166579) derivatives. nih.gov Its three chlorine atoms can be sequentially displaced by a wide array of nucleophiles, allowing for the controlled construction of mono-, di-, and trisubstituted triazines. arkat-usa.org This reactivity is attributed to the electron-deficient nature of the triazine ring, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The stepwise substitution is a temperature-dependent process, a crucial factor that enables the selective synthesis of asymmetrically substituted triazines. chim.it

Regioselective Monosubstitution of Cyanuric Chloride

The first substitution on the cyanuric chloride ring is a critical step that dictates the final structure of the desired product. This initial reaction is typically exothermic and is carried out at low temperatures, around 0 °C, to ensure the selective replacement of a single chlorine atom. nih.govchim.it The choice of nucleophile and reaction conditions plays a significant role in achieving high regioselectivity. For instance, the reaction of cyanuric chloride with an amine in an appropriate solvent like acetone at 0 °C is a common method to achieve monosubstitution. nih.gov Maintaining the temperature at this level is crucial to prevent further substitution and the formation of disubstituted byproducts. nih.gov

The following table provides examples of conditions for the monosubstitution of cyanuric chloride with various nucleophiles:

| Nucleophile | Solvent | Temperature (°C) | Base | Reference |

|---|---|---|---|---|

| 4-Aminobenzonitrile | Acetone | 0 | K₂CO₃ | nih.gov |

| Methanol | Methanol/Water | 0 | NaHCO₃ | nih.gov |

| Amine | THF | 0 | Diisopropylethylamine | chim.it |

Sequential Nucleophilic Aromatic Substitution (SNAr) Strategies

The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures is the foundation of sequential SNAr strategies. researchgate.net After the initial monosubstitution at 0 °C, the second chlorine atom can be replaced at room temperature, and the third requires heating, often at the reflux temperature of a high-boiling solvent. chim.it This stepwise approach allows for the introduction of different nucleophiles in a controlled manner, leading to the synthesis of a diverse library of unsymmetrical 1,3,5-triazines. arkat-usa.orgchim.it

The reactivity of the substituted triazine ring decreases with each subsequent substitution. This is because the introduction of electron-donating groups, such as amines or alkoxides, increases the electron density of the ring, making it less susceptible to further nucleophilic attack. researchgate.net Consequently, harsher reaction conditions are necessary for the second and third substitutions. chim.itresearchgate.net This principle has been successfully applied in the synthesis of a wide variety of cyclic peptidomimetics incorporating heteroaromatic units. nih.gov

Advanced Functionalization and Derivatization Techniques

The versatility of the 4-chloro-6-phenyl-1,3,5-triazin-2-amine scaffold allows for extensive functionalization to modulate its physicochemical and biological properties. These techniques build upon the foundational SNAr strategies to introduce a wide array of substituents.

Introduction of Aromatic and Amine Substituents

The introduction of aromatic and amine substituents is a common strategy to create libraries of bioactive compounds. For instance, a one-pot, microwave-assisted method has been developed for the synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aromatic aldehydes, and arylamines. nih.gov This approach involves a three-component condensation followed by a base-promoted rearrangement and dehydrogenative aromatization. nih.gov Similarly, 2,4-diamino-1,3,5-triazine derivatives have been prepared through the reaction of dicyandiamide with nitriles under microwave irradiation. researchgate.net

Diversification via Amine, Thiol, and Alcohol Incorporations

Further diversification of the triazine core can be achieved by incorporating a variety of nucleophiles such as amines, thiols, and alcohols. arkat-usa.org The order of introduction of these nucleophiles is critical, especially when amines are involved. Once an amine is incorporated onto the s-triazine ring, it becomes challenging to substitute the remaining chlorine atoms with other types of nucleophiles under the same conditions. arkat-usa.orgnih.gov Therefore, for the synthesis of O,N- or S,N-disubstituted triazines, the oxygen or sulfur nucleophile should be introduced first. nih.gov

The following table summarizes the general temperature conditions for sequential substitution:

| Substitution Step | Typical Temperature Range (°C) | Reference |

|---|---|---|

| First Chlorine Replacement | 0 - 5 | chim.itresearchgate.net |

| Second Chlorine Replacement | Room Temperature (20 - 25) | chim.it |

| Third Chlorine Replacement | > 65 (often reflux) | chim.it |

Sustainable and Green Synthetic Protocols (e.g., Microwave-Assisted and Sonochemistry)

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis and sonochemistry have emerged as powerful green alternatives to conventional heating methods for the synthesis of 1,3,5-triazine derivatives. clockss.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields. clockss.orgmonash.edu This technique provides rapid and uniform heating, which can minimize the formation of side products and decomposition of reagents. chim.it Microwave-assisted methods have been successfully employed for the one-pot synthesis of a wide range of 1,3,5-triazines, including mono- and bis-ureas, and for the challenging replacement of the third chlorine atom. chim.itnih.gov

Sonochemistry: The use of ultrasound in chemical synthesis, known as sonochemistry, offers another green and efficient protocol. Ultrasonic irradiation can significantly shorten reaction times and often allows for reactions to be conducted in aqueous media, reducing the need for volatile organic solvents. nih.govnih.gov For example, a sonochemical method for the synthesis of 1,3,5-triazine derivatives has been developed that allows for the production of compounds in as little as 5 minutes with yields over 75%. nih.govresearchgate.net This method has been shown to be more versatile than competing microwave methods in some cases. nih.govresearchgate.net

The following table compares conventional heating with green synthetic methods for triazine synthesis:

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Variable | Well-established | chim.it |

| Microwave-Assisted | Minutes | Good to Excellent | Rapid, high yields, energy efficient | chim.itclockss.org |

| Sonochemistry | Minutes | High | Fast, can use water as a solvent, energy efficient | nih.govnih.govresearchgate.net |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The synthesis of this compound and its derivatives is highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for achieving high yields, minimizing side products, and ensuring the selective substitution of the chlorine atoms on the triazine ring. Key parameters that are frequently manipulated include temperature, solvent, catalysts, and the use of alternative energy sources.

The foundational strategy for synthesizing substituted triazines from cyanuric chloride relies on the differential reactivity of its three chlorine atoms. The substitution of the first chlorine is an exothermic reaction that proceeds readily at low temperatures, the second requires ambient temperatures, and the third necessitates more forceful conditions, such as elevated temperatures. chim.itnih.gov This reactivity gradient is the cornerstone of achieving selective synthesis.

Temperature and Reaction Time

Temperature control is the most critical factor for the selective stepwise substitution of chlorine atoms in cyanuric chloride. The initial nucleophilic substitution is highly favorable and can be performed at 0°C. nih.gov To achieve monosubstitution selectively, such as in the formation of 2-amino-4,6-dichloro-1,3,5-triazines, conducting the reaction at temperatures below -10°C has been shown to increase product yields by 10-20% compared to previous methods. researchgate.net

Substitution of the second chlorine atom typically occurs at room temperature. chim.it For the final substitution, which is often the most challenging, higher temperatures are required. chim.it For instance, the reaction of a dichloro-s-triazine with a secondary amine might be heated to 75°C for 30 hours to achieve the desired product. frontiersin.org In some cases, refluxing in a high-boiling solvent is necessary. chim.it

The introduction of sterically hindered groups can significantly impede the reaction, necessitating even higher temperatures to drive the substitution to completion. mdpi.com

Solvent and Base Selection

The choice of solvent and base plays a significant role in the reaction's efficiency and outcome. Solvents such as tetrahydrofuran (THF), diethyl ether, acetone, and dioxane are commonly employed. chim.itnih.govresearchgate.net The use of THF at 323 K (50°C) with sodium carbonate as a base has been reported for the synthesis of related triazine derivatives. nih.gov Diethyl ether is a suitable solvent for the initial selective substitution of cyanuric chloride at low temperatures. researchgate.net

Various bases are used to neutralize the hydrogen chloride formed during the reaction. These include tertiary amines like diisopropylethylamine (DIPEA) or inorganic bases such as sodium or potassium carbonate. chim.itfrontiersin.org The selection of the base can influence the reaction rate and the purity of the final product.

Catalysis

For certain transformations of triazine derivatives, catalysis is essential. In the synthesis of N-( nih.govevitachem.comresearchgate.nettriazine-2-yl) α-ketoamides from 2-amino nih.govevitachem.comresearchgate.nettriazines and ketones, a screening of various copper salts revealed that CuCl was the most effective catalyst. The optimization of this reaction involved adjusting the amount of iodine and the catalyst loading to maximize the yield.

| Entry | Catalyst (mol%) | Iodine (equiv.) | Solvent | Temp (°C) | Atmosphere | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ (10) | 1.0 | DMSO | 120 | N₂ | 43 |

| 2 | CuBr (10) | 1.0 | DMSO | 120 | N₂ | 55 |

| 3 | CuCl (10) | 1.0 | DMSO | 120 | N₂ | 62 |

| 4 | CuI (10) | 1.0 | DMSO | 120 | N₂ | 48 |

| 5 | CuCl (20) | 1.0 | DMSO | 120 | N₂ | 75 |

| 6 | CuCl (20) | 2.0 | DMSO | 120 | N₂ | 93 |

| 7 | CuCl (20) | 2.0 | DMF | 120 | N₂ | 61 |

| 8 | CuCl (20) | 2.0 | Dioxane | 120 | N₂ | 35 |

| 9 | CuCl (20) | 2.0 | DMSO | 100 | N₂ | 65 |

Similarly, palladium catalysts are employed for C-C coupling reactions to introduce aryl or other substituents to the triazine core. The optimization of such a reaction for a dendrimer synthesis involved screening catalysts, bases, and solvents, with [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and K₂CO₃ in DMF at 80°C providing the best results. acs.org

Alternative Energy Sources

To improve reaction efficiency and adhere to the principles of green chemistry, alternative energy sources like microwave irradiation and sonochemistry have been explored. Microwave irradiation has proven particularly effective for the substitution of the third chlorine atom, a step that often requires prolonged heating and high temperatures under conventional methods. chim.it Microwave-assisted synthesis can dramatically reduce reaction times, often from days to minutes, and increase yields by preventing the decomposition of reagents and products. chim.it

| Compound | Method | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| 10a | Conventional | THF, reflux | 5 days | Similar to MW |

| 10a | Microwave | Solvent-free | 10 min | 51 |

| 10c | Conventional | THF, reflux | 5 days | No reaction |

| 10c | Microwave | Solvent-free | 10 min | 57 |

Sonochemistry, or the use of ultrasound, offers another eco-friendly alternative. This method can achieve high yields (over 75%) in as little as 5 minutes, using water as a solvent. nih.gov These modern techniques provide powerful tools for optimizing the synthesis of this compound and its derivatives, offering enhanced efficiency, selectivity, and sustainability. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Chloro 6 Phenyl 1,3,5 Triazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C NMR and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Chloro-6-phenyl-1,3,5-triazin-2-amine, ¹H and ¹³C NMR spectra provide definitive information about its proton and carbon framework, respectively.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl group and the amine group. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the triazine ring. The two amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides insight into the carbon skeleton. The triazine ring carbons are expected to resonate at low field (high ppm values), typically in the range of δ 160-175 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The carbon atom bonded to chlorine will be in this region, as will the carbons bonded to the amine and phenyl groups. The phenyl carbons will show a set of signals in the aromatic region (δ 125-140 ppm). The carbon atom directly attached to the triazine ring (ipso-carbon) will be shifted further downfield compared to the other phenyl carbons. mdpi.comhw.ac.uk Quaternary carbons, such as those in the triazine ring and the ipso-carbon of the phenyl ring, typically show weaker signals. hw.ac.uk

2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. An HSQC spectrum would correlate the signals of protons directly attached to carbons, while an HMBC spectrum would reveal longer-range couplings (2-3 bonds) between protons and carbons, helping to piece together the connectivity of the entire molecule. tdx.cat

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl Protons (ortho, meta, para) | 7.0 - 8.5 (multiplet) | 125 - 140 |

| Amine Protons (-NH₂) | Variable (broad singlet) | - |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique "molecular fingerprint." For this compound, the FT-IR spectrum would be characterized by absorption bands corresponding to its specific functional groups.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (NH₂) group will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹. The presence of two bands (symmetric and asymmetric stretching) is indicative of the -NH₂ group.

C-H Aromatic Stretching: Sharp absorption bands just above 3000 cm⁻¹ are characteristic of the C-H bonds of the phenyl ring.

C=N and C=C Stretching: The triazine and phenyl rings contain C=N and C=C double bonds, which will produce a series of complex, strong to medium intensity absorption bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group is expected to appear around 1580-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond will show a stretching absorption in the fingerprint region, typically between 600-800 cm⁻¹, which can be useful for confirming the presence of the halogen.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Triazine & Phenyl Rings | C=N & C=C Stretch | 1400 - 1650 |

| Primary Amine (-NH₂) | Bend | 1580 - 1650 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system, encompassing both the phenyl and triazine rings, in this compound makes it UV-active.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the aromatic systems. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and typically occur at shorter wavelengths (higher energy). Additionally, the presence of nitrogen atoms with lone pairs of electrons allows for n → π* transitions, which are generally weaker and occur at longer wavelengths (lower energy). The exact position of the absorption maxima (λ_max) and the molar absorptivity are dependent on the solvent used.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For this compound (molecular formula C₉H₇ClN₄), the molecular weight is 206.63 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) with a monoisotopic mass of 206.0359 Da. uni.lu A key feature would be the isotopic pattern of the molecular ion, showing two peaks separated by two mass units ([M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Electron ionization (EI-MS) would likely induce fragmentation of the molecule. Plausible fragmentation pathways could include the loss of a chlorine radical (Cl•), loss of hydrogen cyanide (HCN) from the triazine ring, or cleavage of the phenyl group. The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 206 | Molecular Ion |

| [M+2]⁺ | 208 | Isotope peak for ³⁷Cl |

| [M-Cl]⁺ | 171 | Loss of a chlorine atom |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

An XRD study would determine precise bond lengths, bond angles, and torsion angles within the molecule. A key structural parameter of interest would be the dihedral angle between the planes of the phenyl and triazine rings, which dictates the degree of steric hindrance and electronic communication between the two rings. nih.gov In similar structures, this angle can vary significantly. nih.govnih.gov The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group's protons and the triazine ring's nitrogen atoms, which govern the crystal packing arrangement. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is used to confirm the empirical formula. The empirical formula for this compound is C₉H₇ClN₄.

The calculated elemental composition based on this formula would be compared with experimentally determined values. A close agreement between the theoretical and experimental percentages provides strong evidence for the compound's purity and assigned formula.

Table 4: Theoretical Elemental Composition of this compound (C₉H₇ClN₄)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 52.33% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.42% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.16% |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 27.11% |

| Total | | | 206.636 | 100.00% |

Exploration of Diverse Applications in Chemical Research

Applications in Agrochemical Research

The 1,3,5-triazine (B166579) ring is a foundational structure in a significant class of herbicides used to control broadleaf weeds. mdpi.comnih.gov These compounds primarily act by inhibiting photosynthesis in targeted plant species. nih.gov 4-Chloro-6-phenyl-1,3,5-triazin-2-amine, as a derivative of this class, is a key intermediate in the synthesis and investigation of new pesticidal agents.

The utility of this compound in synthesizing agrochemicals stems from the reactivity of its chlorine substituent. The chlorine atom on the triazine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. mdpi.comresearchgate.net This synthetic versatility is crucial for creating a diverse library of compounds for herbicidal screening.

The general synthetic approach involves the stepwise reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with different nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, a property that can be controlled by adjusting reaction temperatures. mdpi.comchim.it For instance, the first substitution can be performed at low temperatures (e.g., 0 °C), the second at room temperature, and the third often requires elevated temperatures. chim.it This controlled reactivity allows for the precise construction of asymmetrically substituted triazines, which is essential for developing herbicides with specific activities.

Table 1: Stepwise Nucleophilic Substitution on Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature | Product Type | Reactivity of Remaining Chlorine(s) |

|---|---|---|---|

| First Chlorine | 0 °C | Monosubstituted Dichlorotriazine | High |

| Second Chlorine | Room Temperature | Disubstituted Monochlorotriazine | Moderate |

This table illustrates the general principle of controlled substitution on the s-triazine core, a strategy used to synthesize precursors like this compound and its derivatives.

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is fundamental to designing effective pesticides. For triazine herbicides, the nature of the substituents at the 2, 4, and 6 positions of the ring significantly influences their potency and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies on various triazine compounds have shown that herbicidal potency is structure-dependent. mdpi.com Factors such as the size, shape, and electronic properties of the substituents affect how the molecule binds to its target site in the plant. By synthesizing a series of derivatives from this compound and evaluating their herbicidal effects, researchers can map out these relationships. For example, replacing the chlorine atom with different amino, alkoxy, or thioether groups can modulate the compound's uptake, transport within the plant, and interaction with the target enzyme. researchgate.netacs.org

Research on a set of nine triazine compounds, including atrazine (B1667683) and its degradation products, demonstrated a clear link between chemical structure and toxicity, with a high correlation between predicted and experimental toxicity values. mdpi.com

Table 2: Acute Toxicity of Various Triazine Herbicides

| Compound | EC50 (mg/L) | Relative Toxicity |

|---|---|---|

| Ametryne | 11.80 | Most Toxic |

| Didealkylated triazine | 12.74 | High |

| Atraton | 36.96 | Moderate |

| Atrazine | 39.87 | Moderate |

| Bladex (Cyanazine) | 78.50 | Moderate-Low |

| Atrazine desethyl | 81.86 | Low |

| Atrazine deisopropyl | 82.68 | Low |

| Prometryne | 226.80 | Low |

Data from a Microtox Assay study illustrates the structure-activity relationship within the triazine class. mdpi.com The variation in EC50 values highlights how different substituents on the triazine ring affect biological activity.

Contributions to Advanced Materials Science

The nitrogen-rich, aromatic structure of the 1,3,5-triazine ring endows it with high thermal stability and unique electronic properties. These characteristics make this compound and similar derivatives valuable monomers for the construction of advanced functional materials.

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their exceptional thermal and chemical stability. azaruniv.ac.irnih.gov These materials are constructed from aromatic triazine rings linked together to form a robust, porous network. acs.orgacs.org CTFs have found applications in gas storage and separation, catalysis, and energy storage due to their high surface area and nitrogen-rich composition. azaruniv.ac.irrsc.org

The synthesis of CTFs can be achieved through various methods, including the trimerization of nitrile-containing monomers. Alternatively, pre-formed triazine units like this compound can be used as building blocks. The reactive chlorine atom allows for nucleophilic substitution reactions with other monomers to build the polymer framework under milder conditions and without the need for a metal catalyst. nih.gov The presence of phenyl and amine groups on the monomer can be used to tune the resulting framework's porosity, surface area, and functionality.

The 1,3,5-triazine ring is electron-deficient, making it an excellent core for constructing materials with specific electronic properties for use in devices like Organic Light-Emitting Diodes (OLEDs) and solar cells. acs.orgrsc.org By attaching electron-donating groups to the triazine core, chemists can create molecules with tailored energy levels and band gaps. acs.org

In this compound, the phenyl and amino groups act as electron-donating substituents. This combination of an electron-deficient core and electron-donating peripheries is a common design principle for optoelectronic materials. acs.org Further modification, such as replacing the chlorine atom with other π-conjugated groups, can extend the conjugation of the molecule, which is a facile way to improve the performance of triazine-based optoelectronic materials. acs.org Research has shown that such modifications can lead to materials with excellent hole-blocking abilities, enhancing the performance of electroluminescent devices. acs.orgacs.org

The high nitrogen content of the s-triazine ring makes it an effective component in flame retardant systems. mdpi.com During combustion, nitrogen-containing compounds can promote the formation of a stable char layer on the surface of a polymer. This char layer acts as a barrier, insulating the underlying material from heat and oxygen and preventing the release of flammable gases. bohrium.com

Triazine derivatives, including those synthesized from this compound, can be incorporated into polymers either as additives or as reactive co-monomers. They are particularly effective when used in intumescent flame-retardant (IFR) systems, often in synergy with phosphorus-containing compounds. nih.govrsc.org This phosphorus-nitrogen synergy enhances charring and can also exert a flame-inhibiting effect in the gas phase. nih.gov Studies on epoxy resins and polypropylenes have demonstrated that the addition of triazine derivatives significantly improves flame retardancy, as measured by Limiting Oxygen Index (LOI) values and UL-94 vertical burn tests. rsc.orgmdpi.com

Table 3: Flammability Data for Polypropylene (PP) with a Triazine-Based IFR System

| Material | APP/TXAT Ratio | LOI (%) | UL-94 Rating |

|---|---|---|---|

| Pure PP | - | 18.5 | Fails |

| PP + IFR | 3:1 | 32.5 | V-0 |

| PP + IFR | 2:1 | 31.0 | V-0 |

Data shows the effect of an Intumescent Flame Retardant (IFR) system containing ammonium polyphosphate (APP) and a sym-trisubstituted triazine (TXAT) on the flammability of polypropylene. mdpi.com A higher LOI and a V-0 rating indicate superior flame retardancy.

Applications in Dye and Pigment Chemistry

The 1,3,5-triazine scaffold is a well-established component in the creation of dyes and pigments. The reactivity of the chlorine atoms on the triazine ring allows for the sequential introduction of various chromophoric and auxochromic groups. This controlled substitution enables the fine-tuning of the color, fastness, and other properties of the resulting dyes.

Specifically, the structure of this compound can be incorporated into larger dye molecules. The phenyl group can be part of a chromophoric system, while the amine and chloro groups provide reactive sites for linking to other molecules or for further modification to enhance dye properties. For instance, the chlorine atom can be displaced by a nucleophilic group from a fiber, forming a covalent bond and resulting in a reactive dye with excellent wash fastness. Research has explored the synthesis of bifunctional azo reactive dyes using cyanuric chloride, a precursor to this compound, demonstrating the utility of the triazine ring in creating dyes with good exhaustion and fixation properties on fabrics like wool. mjbas.com

Research into Lubricant Additives

Derivatives of 1,3,5-triazines have been explored for their potential as lubricant additives. mdpi.com The nitrogen-containing heterocyclic structure of these compounds can impart desirable properties such as anti-wear and extreme pressure characteristics. The triazine ring can adsorb onto metal surfaces, forming a protective film that reduces friction and wear between moving parts. The specific substituents on the triazine ring can be modified to enhance solubility in base oils and to improve thermal and oxidative stability. While direct research on this compound as a lubricant additive is not extensively documented, the broader class of triazine derivatives has shown promise in this area.

Role in Medicinal Chemistry Research

The 1,3,5-triazine core is a prominent scaffold in medicinal chemistry due to its structural resemblance to purine and pyrimidine bases found in nucleic acids. mdpi.com This similarity allows triazine-based compounds to interact with various biological targets. The compound this compound serves as a key intermediate in the synthesis of a multitude of biologically active molecules. vulcanchem.com Its reactive chlorine atom is readily displaced by various nucleophiles, enabling the creation of diverse libraries of compounds for screening against different diseases. researchgate.net

Synthesis of Novel Bioactive Triazine Scaffolds

The chemical reactivity of this compound makes it an ideal starting material for the synthesis of more complex, bioactive scaffolds. vulcanchem.com The chlorine atom can be substituted by a wide range of functional groups, including amines, thiols, and alcohols, leading to the generation of diverse molecular architectures. This synthetic versatility allows medicinal chemists to systematically modify the structure of the parent compound to explore structure-activity relationships (SAR) and optimize biological activity. vulcanchem.com For example, reacting this compound with different amines can lead to the formation of a library of 2,4-diamino-6-phenyl-1,3,5-triazine derivatives, which can then be evaluated for their therapeutic potential. researchgate.net

Investigation of Antimicrobial Properties and Mechanisms of Action

Derivatives of 1,3,5-triazine have been extensively investigated for their antimicrobial properties. researchgate.net The triazine scaffold can be functionalized with various substituents to enhance its activity against a broad spectrum of bacteria and fungi. The mechanism of action of these compounds is often attributed to their ability to inhibit essential microbial enzymes or to disrupt cell membrane integrity.

Research has shown that triazine derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported the synthesis of 1,3,5-triazine derivatives that show promising activity against Staphylococcus aureus and Escherichia coli. researchgate.net The specific antimicrobial activity is highly dependent on the nature of the substituents on the triazine ring. The introduction of different amine or amino acid moieties can significantly influence the potency and spectrum of antimicrobial action. nih.gov

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 1,3,5-Triazine aminobenzoic acid derivatives | Staphylococcus aureus, Escherichia coli | Some synthesized compounds showed antimicrobial activity comparable to ampicillin. | researchgate.net |

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives | Candida albicans | Several compounds exhibited significant antifungal activity, with docking studies suggesting inhibition of N-myristoyltransferase. | nih.gov |

| s-triazine-bis-benzenesulfonamide hybrids | Aspergillus niger, Schizophyllum commune | Evaluated for in vitro antimicrobial activities against several bacterial and fungal strains. | mdpi.com |

Exploration of Anticancer Potential via Molecular Interactions

The 1,3,5-triazine scaffold is a key structural motif in a number of anticancer agents. researchgate.net The planar nature of the triazine ring allows it to intercalate into DNA or to bind to the active sites of enzymes involved in cancer cell proliferation. The anticancer activity of triazine derivatives is often linked to their ability to inhibit key enzymes such as kinases or topoisomerases. nih.gov

Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, some triazine derivatives have been shown to inhibit the proliferation of colorectal cancer cells. mdpi.com The mechanism of action can involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. nih.gov Furthermore, the dichloro configuration on the triazine ring can be crucial for its electrophilicity, enabling covalent interactions with amino acid residues in the active sites of target enzymes like kinases.

| Compound Class | Target | Mechanism of Action | Reference |

|---|---|---|---|

| 1,3,5-Triazine derivatives | Colorectal cancer cell lines (SW480, SW620) | Induction of apoptosis and inhibition of cancer cell proliferation. | mdpi.com |

| 4-amino-6-(phenylamino)-1,3,5-triazines | Topoisomerase IIa | Inhibition of enzyme activity. | nih.gov |

| Hybrid quinazoline-1,3,5-triazine derivatives | EGFR inhibitors | Substitution with morpholine and aniline rings increased potency. | nih.gov |

Antiviral Applications and Target Identification

Triazine derivatives have also demonstrated potential as antiviral agents. researchgate.net The structural diversity that can be achieved through modifications of the triazine core allows for the development of compounds that can target various stages of the viral life cycle. Research has explored the synthesis of 1,3,5-triazine derivatives with activity against a range of viruses. nih.gov

For instance, studies have investigated the anti-potato virus Y (PVY) activity of 1,3,5-triazine derivatives containing piperazine structures. mdpi.com Some of these compounds exhibited curative, protective, and inactivation activities comparable to or better than existing control agents. mdpi.com Molecular docking studies have suggested that these compounds may exert their antiviral effect by binding to viral proteins, such as the coat protein, thereby interfering with viral assembly or entry into host cells. mdpi.com Additionally, some triazine sulfonamides have shown potent antiviral activity against SARS-CoV-2. nih.gov

Anti-inflammatory Activity Studies

The 1,3,5-triazine core is recognized as a "privileged structure" in medicinal chemistry and has been the focus of studies investigating its potential as an anti-inflammatory agent. Research has centered on derivatives of the triazine scaffold to develop novel non-steroidal anti-inflammatory drugs (NSAIDs), often with a focus on inhibiting the cyclooxygenase (COX) enzymes.

Derivatives of 1,3,5-triazine have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. acs.orgnih.gov The inhibition of these enzymes, particularly the inducible COX-2 isoform, is a key mechanism for reducing inflammation. nih.gov In one study, a series of 1,3,5-triazine-4-aminophenylmorpholin-3-one hybrids were developed and tested for their COX inhibitory activity. Two compounds from this series, 4b and 6b , demonstrated potent and selective inhibition of the COX-2 enzyme. acs.orgnih.gov Compound 4b showed a COX-2 inhibitory concentration (IC50) of 0.06 µM with a selectivity index of 166 over COX-1, while compound 6b had a COX-2 IC50 of 0.08 µM and a selectivity index greater than 125. acs.orgnih.gov

Similarly, a study on 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives, which share a triazine core, also identified potent COX-2 inhibitors. tandfonline.com Specifically, compounds with a 4-methoxyphenyl group attached to the triazine ring showed strong inhibitory activity against the COX-2 enzyme, with IC50 values ranging from 2.92 to 4.02 µM. tandfonline.com The compound 4k from this series, 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide, was particularly notable for its high selectivity for COX-2, with an IC50 value of 3.06 µM. tandfonline.comtandfonline.com Molecular docking studies supported these findings, indicating a structural basis for the observed COX-2 selectivity. tandfonline.com

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 4b | 9.96 | 0.06 | 166 | acs.orgnih.gov |

| Compound 6b | >10 | 0.08 | >125 | acs.orgnih.gov |

| Compound 4k | - | 3.06 | - | tandfonline.comtandfonline.com |

| Celecoxib (Reference) | - | 0.73 | - | tandfonline.com |

| Indomethacin (Reference) | 1.03 | 7.44 | 0.14 | tandfonline.com |

Other research has explored different mechanisms of anti-inflammatory action for triazine derivatives. A study on 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazines evaluated their ability to interfere with the production of reactive oxygen species (ROS) by human phagocytes. nih.govdntb.gov.ua All tested compounds inhibited superoxide anion production in a dose-dependent manner. nih.gov The same study also found that these triazine derivatives could inhibit the adhesion of polymorphonuclear cells (PMNs) to human umbilical vein endothelial cells (HUVEC), a critical step in the inflammatory cascade. nih.govdntb.gov.ua

Development of Chemical Probes and Molecular Labels

The 1,3,5-triazine scaffold, derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a versatile platform for the design and synthesis of chemical probes and molecular labels. The key to its utility is the temperature-dependent, stepwise reactivity of its three chlorine atoms towards nucleophiles. researchgate.net This allows for the sequential and controlled introduction of different functional groups onto the triazine core, making it an ideal molecular scaffold. researchgate.net

This synthetic flexibility has been exploited to create fluorescent probes for biological molecules. For instance, a fluorescent probe for guanine was designed using cyanuric chloride as the molecular scaffold. researchgate.net The probe, 3-(4-chloro-6-p-nitrophenoxy-1,3,5-triazinylamino)-7-dimethylamino-2-methylphenazine (CNTDP), incorporated a fluorophore (neutral red) and an assistant unit (p-nitrophenol) onto the triazine ring. researchgate.net The resulting molecule was able to selectively recognize and signal the presence of guanine through fluorescence quenching, demonstrating the utility of the triazine core in constructing complex molecular sensors. researchgate.net

Furthermore, the triazine nucleus is a component of novel fluorescent styryl dyes. nih.gov These "push-pull" chromophores consist of an electron donor and an electron acceptor connected by a π-conjugated system. The 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline nucleus, a close analogue of the subject compound, can be easily functionalized at the 4- and 6-positions to create molecules with significant intramolecular charge transfer (ICT), which is the basis for their fluorescent properties. nih.gov These triazine-based fluorescent molecules have potential applications as molecular probes and fluorescent markers. nih.gov The concept of using the 1,3,5-triazine core as a central scaffold has also been applied in the development of molecules with broad anti-schistosomal activities, further highlighting its importance as a versatile building block in medicinal chemistry. wellcomeopenresearch.org

Catalytic Applications in Organic Synthesis

The precursor to this compound, namely 2,4,6-trichloro-1,3,5-triazine (TCT), is not only a versatile building block but has also been used as an organic catalyst in numerous synthetic transformations. researchgate.net TCT is stable, inexpensive, and easy to handle, making it an attractive catalyst for various organic reactions, including Mannich reactions, Swern oxidations, and the synthesis of 5-substituted-1H-tetrazoles. researchgate.net

The reactivity of the chlorine atoms on the triazine ring is central to its application in synthesis. Derivatives such as this compound retain a reactive chlorine atom that can participate in coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.gov Triazine derivatives bearing chlorine or bromine atoms are effective substrates in these reactions.

For example, studies have demonstrated the successful use of chloro-triazines in Suzuki cross-coupling reactions with various arylboronic acids. researchgate.net The reaction of a resin-bound chlorotriazine with arylboronic acids using a palladium catalyst (Pd(PPh3)4) and a base like cesium carbonate resulted in the synthesis of biaryl triazines. researchgate.net This methodology highlights how the reactive C-Cl bond on the triazine ring can be leveraged to create more complex molecular architectures. This approach has been used to synthesize 6-aryl-2,4-diaminotriazines from 6-chloro-2,4-diaminotriazine, a compound structurally similar to this compound. researchgate.net Such reactions demonstrate the role of chlorotriazines not as catalysts themselves, but as crucial substrates that enable the catalytic synthesis of diverse and complex organic molecules. acs.orgnih.govacs.org The ability to functionalize the triazine ring through these catalytic methods makes compounds like this compound valuable intermediates in the synthesis of materials for applications ranging from pharmaceuticals to organic electronics. chemicalbook.com

Emerging Research Directions and Future Perspectives in 4 Chloro 6 Phenyl 1,3,5 Triazin 2 Amine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in the synthesis of 1,3,5-triazine (B166579) derivatives. mdpi.com Researchers are actively developing eco-friendly and cost-effective methods that offer high reaction yields and shorter reaction times while minimizing energy consumption and the use of hazardous solvents. mdpi.com

Recent advancements in this area include the use of microwave-assisted and ultrasound-assisted synthetic protocols. mdpi.comnih.gov For instance, a novel green synthetic protocol for 1,3,5-triazine derivatives has been developed employing both of these techniques. mdpi.comnih.gov To enhance sustainability, a modified sonochemical method has also been developed, enabling efficient synthesis in aqueous media with minimal use of organic solvents. mdpi.comnih.gov

The use of phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), in conjunction with green approaches, offers a modern way to optimize chemical synthesis. mdpi.com These catalysts facilitate the transfer of reagents between organic and aqueous phases, leading to faster and more selective reactions. mdpi.com In the synthesis of 1,3,5-triazines, the activation of cyanuric chloride by TBAB accelerates nucleophilic substitution, resulting in more efficient formation of the desired compounds. mdpi.com

These sustainable synthetic methods are crucial for developing medicinally important lead molecules and for simplifying chemical manufacturing processes with minimal by-products. nih.gov The ongoing quest for optimal, green solvents remains a key focus in this field. nih.gov

Advanced Mechanistic Elucidation of Complex Triazine Reactions

A deeper understanding of the reaction mechanisms of triazines is crucial for optimizing synthetic routes and designing novel derivatives. While the mechanisms of some triazine reactions, such as those of 1,2,4-triazines and 1,2,4,5-tetrazines with alkenes, are well understood, the intrinsic reactivity of other triazine reactions remains an area of active investigation. nih.govacs.org

Recent studies, utilizing a combination of ¹⁵N-labeling, kinetic investigations, kinetic isotope effect studies, and extensive computational investigations, have shed light on the reaction between 1,2,3-triazines and amidines. nih.gov These studies have shown that this reaction proceeds through an addition/N₂ elimination/cyclization pathway, rather than the previously expected concerted or stepwise Diels-Alder/retro Diels-Alder sequence. nih.govacs.org The rate-limiting step in this transformation is the initial nucleophilic attack of an amidine on the azine C4, followed by an energetically favored N₂ elimination step. nih.gov

Computational methods have also been employed to study the reaction of H₂S with hexahydro-1,3,5-tris(-2-hydroxyethyl)-s-triazine (TZ), a common H₂S scavenger. researchgate.netacs.orgnih.gov These studies have helped to elucidate the complex energy profile of the reaction mechanism and explain the formation of various byproducts. acs.org

The insights gained from these advanced mechanistic studies are invaluable for predicting the reactivity of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine and for designing more efficient and selective synthetic transformations.

Integration with Bioorthogonal Chemistry for Advanced Chemical Biology

While direct applications of this compound in bioorthogonal chemistry are still an emerging area, the unique reactivity of the triazine scaffold presents significant potential for the development of novel chemical biology tools. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

The reaction of 1,2,3-triazines and 1,2,3,5-tetrazines with amidines to form pyrimidines or 1,3,5-triazines exhibits orthogonal reactivity with the well-established 1,2,4,5-tetrazine-based conjugation chemistry. nih.gov This opens up possibilities for developing new bioorthogonal ligation strategies. The rapid and selective nature of these reactions makes them suitable for applications in bioconjugation, allowing for the specific labeling and tracking of biomolecules in their native environment.

The s-triazine core, due to its ability to undergo sequential nucleophilic substitutions with a variety of nucleophiles at temperatures compatible with biological systems, is an attractive scaffold for developing probes and labeling agents for chemical biology. nih.gov The concept of orthogonal chemoselectivity, which allows for the incorporation of different nucleophiles in a specific order, can be exploited to create multifunctional probes for studying complex biological systems. nih.gov

Development of Tailored Functional Materials

The inherent structural versatility and chemical robustness of the triazine framework make it an excellent building block for the creation of novel functional materials with tailored properties. nih.govacs.orgacs.org Triazine derivatives are being explored for a wide range of applications, including electronics, energy storage, and catalysis.

Triazine-based materials are being investigated as high-performance anode materials for lithium-ion batteries (LIBs). acs.orgacs.org The nitrogen-rich triazine core provides abundant active sites for lithium-ion binding, and the planar aromatic structure facilitates strong π–π interactions, leading to stable frameworks. acs.org By functionalizing the triazine backbone with different substituents, such as methoxy and nitrile groups, researchers can tune the electrochemical properties of the resulting materials. acs.orgacs.org

Furthermore, triazine derivatives are being utilized in the development of organic materials for solar cell applications. nih.gov The unique optoelectronic properties of triazine-based molecules make them suitable for use as hole transport materials in perovskite solar cells and as non-fullerene acceptors in organic solar cells. nih.gov The ability to modify the triazine core with various functional groups allows for the fine-tuning of the material's energy levels and charge transport characteristics.

The synthesis of novel functionalized triazines also provides precursors for C/N/(H) compounds and building blocks for carbon-based functional networks. nih.gov The thermal properties and structural features of these materials can be controlled through the choice of substituents on the triazine ring. nih.gov

Synergistic Integration of Synthetic and Computational Design Approaches

The combination of synthetic chemistry and computational modeling is a powerful strategy for accelerating the discovery and optimization of novel triazine derivatives with desired properties. researchgate.netnih.gov Computational methods, such as molecular simulations and deep learning, can provide valuable insights into the structure-activity relationships of these compounds and guide the design of new molecules with enhanced performance. nih.gov

In the development of inhibitors for human DNA topoisomerase IIα, a combination of molecular simulations, dynamic pharmacophores, and free energy calculations was used to guide the optimization of 4,6-substituted-1,3,5-triazin-2(1H)-ones. nih.gov This approach, which also incorporated predictions from deep learning software, led to the synthesis of compounds with improved inhibitory activity and selectivity. nih.gov

Computational studies are also employed to predict the geometries, heats of formation, and other energetic properties of s-triazine derivatives, which is particularly relevant for the design of energetic materials. researchgate.net Density functional theory (DFT) calculations can help identify promising candidates for synthetic studies by evaluating their thermal stability and density. researchgate.net

This synergistic approach, where computational predictions inform synthetic efforts and experimental results validate and refine computational models, is becoming increasingly integral to the efficient design and development of new triazine-based compounds and materials.

Expanding the Structural Diversity for Novel Research Applications

The continued exploration of new synthetic methodologies is crucial for expanding the structural diversity of this compound derivatives, leading to the discovery of novel compounds with unique properties and applications. The 1,3,5-triazine scaffold serves as a versatile platform for the construction of a wide array of molecules with potential biological activity and material science applications. ijpsr.infomdpi.comresearchgate.net

The synthesis of novel fused 1,2,4-triazine aryl derivatives has led to the identification of compounds with antitumoural properties. researchgate.net Similarly, the incorporation of quinoline, benzimidazole, and pyrrole moieties into the triazine structure has yielded derivatives with antimicrobial and antiproliferative activities. ijpsr.info

The development of practical, one-pot synthetic methods allows for the efficient synthesis of both symmetrical and unsymmetrical 1,3,5-triazin-2-amines, overcoming the limitations of previous methods that often required hazardous reagents. thieme-connect.comresearchgate.net These improved protocols tolerate a broad range of substrates, including various substituted benzonitriles and heteroaromatic nitriles, enabling the creation of a diverse library of triazine derivatives. researchgate.net

The synthesis of novel substituted 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives has also been explored, leading to compounds with antibacterial and antifungal activities. asianpubs.orgresearchgate.net By systematically varying the substituents on the triazine ring, researchers can fine-tune the biological activity and physical properties of these compounds, opening up new avenues for drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-6-phenyl-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. For example, reacting 2,4-dichloro-6-phenyl-1,3,5-triazine with ammonia in dichloromethane (CH₂Cl₂) at 0°C selectively substitutes the 4-position chlorine, yielding the target compound. Optimization involves:

- Temperature control : Low temperatures (0°C) minimize side reactions like disubstitution .

- Solvent choice : Polar aprotic solvents (e.g., THF, CH₂Cl₂) enhance reaction efficiency .

- Stoichiometry : A 1:1 molar ratio of ammonia to dichlorotriazine ensures selective mono-substitution .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the amino group (NH₂) at the 2-position shows characteristic deshielded peaks, while aromatic protons on the phenyl ring resonate at δ 7.3–7.5 ppm .

- UPLC/MS : Determines purity (>90%) and molecular weight (e.g., m/z 223 [M⁺]) .

- Elemental analysis : Validates C, H, N composition (e.g., theoretical C: 53.8%, H: 3.6%, N: 25.0%) .

- Melting point : Sharp melting points (e.g., 149–218°C) indicate high crystallinity and purity .

Q. How does the reactivity of the 4-chloro substituent compare to other positions on the triazine core?

- Methodological Answer : The 4-position chlorine is more reactive toward nucleophilic substitution due to electronic effects (electron-withdrawing triazine core) and steric accessibility. For example:

- In 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine, thiols selectively displace the 4-chloro group in THF at 0°C, leaving the 6-position chlorine intact .

- Computational studies (e.g., DFT) can predict site-specific reactivity by analyzing partial charges and frontier molecular orbitals .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer :

- 3D-QSAR : Models correlating substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antileukemic activity (IC₅₀ values) identify pharmacophoric features. For example, nitro or trifluoromethyl groups at the phenyl para-position increase activity by 2–3 fold .

- Docking studies : Predict binding interactions with targets (e.g., kinase ATP pockets). Morpholino or piperidine substituents improve hydrogen bonding with catalytic lysine residues .

Q. What crystallographic challenges arise in analyzing this compound, and how can they be addressed?

- Methodological Answer :

- Hydrogen bonding networks : The NH₂ group forms intermolecular N–H···N bonds, complicating H-atom localization. High-resolution data (≤0.8 Å) and SHELXL refinement with anisotropic displacement parameters resolve these interactions .

- Twinned crystals : SHELXD’s dual-space algorithm phases twinned data efficiently. Iterative refinement (R-factor <5%) ensures accuracy .

Q. How can this compound serve as a scaffold for brain-penetrant kinase inhibitors?

- Methodological Answer : Structural modifications enhance blood-brain barrier (BBB) penetration:

- Lipophilicity optimization : Introducing difluoromethyl or trifluoroethoxy groups increases logP (e.g., from 1.2 to 2.8) without compromising solubility .

- P-glycoprotein evasion : Morpholino substituents reduce P-gp binding, as shown in MDCK-MDR1 assays .

- In vivo validation : PET imaging in rodent models confirms brain uptake (e.g., 0.8% ID/g in mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

> The primary amino group of this compound undergoes a condensation reaction with an aldehyde or ketone to form a Schiff base, characterized by the azomethine (C=N) group.

> The primary amino group of this compound undergoes a condensation reaction with an aldehyde or ketone to form a Schiff base, characterized by the azomethine (C=N) group.